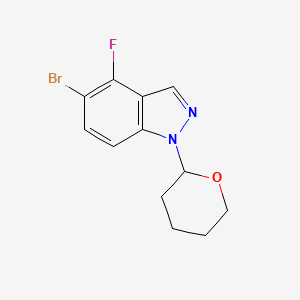
5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Descripción general
Descripción
5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a useful research compound. Its molecular formula is C12H12BrFN2O and its molecular weight is 299.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C₁₂H₁₂BrFN₂O
- Molar Mass : 299.14 g/mol
- CAS Number : 1365889-20-8
The compound has been identified as a selective inhibitor of ALK-2 (Activin receptor-like kinase 2), which is significant in the context of diseases such as fibrodysplasia ossificans progressiva (FOP) where ALK-2 signaling is abnormally activated. By inhibiting this pathway, the compound may help in managing conditions characterized by aberrant bone growth .
1. Inhibition of Enzymatic Activity
Recent studies have demonstrated that derivatives of indazole compounds, including this compound, exhibit potent inhibitory activities against various enzymes involved in neurodegenerative diseases:
| Enzyme | IC₅₀ (μM) | Comparison |
|---|---|---|
| AChE | 0.08 | More potent than Rivastigmine |
| BACE-1 | 0.38 | Nearly double the activity of curcumin |
| MAO-B | 5.15 | Significant inhibition observed |
These findings suggest that the compound could be useful in developing treatments for Alzheimer's disease by targeting multiple pathways involved in amyloid-beta aggregation and neurodegeneration .
2. Antioxidant Activity
The antioxidant capacity of this compound was assessed using the Trolox equivalent method. The results indicated that it possesses considerable antioxidant properties, which are crucial for protecting neuronal cells from oxidative stress:
| Compound | Total Antioxidant Capacity (μmol Trolox equivalent/μmol) |
|---|---|
| 5-Bromo-4-fluoro- | 0.88 |
This antioxidant activity is vital for its potential neuroprotective effects in various models of neurodegenerative disorders .
Study on Neurotoxicity
A study investigated the cytotoxic effects of the compound on SH-SY5Y neuroblastoma cells, revealing an IC₅₀ value of approximately 36.28 μM, indicating moderate cytotoxicity yet suggesting a therapeutic window for further exploration in neuroprotection .
Pharmacological Implications
The pharmacological profile indicates that this compound could serve as a lead molecule for drug development targeting neurodegenerative diseases and conditions associated with abnormal bone growth due to its selective inhibition of ALK-2 and significant activity against neurotoxic agents .
Propiedades
IUPAC Name |
5-bromo-4-fluoro-1-(oxan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O/c13-9-4-5-10-8(12(9)14)7-15-16(10)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLHSRHZYBZJMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













